molecular formula C13H11F3N6O2 B11189456 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide

2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide

Cat. No.: B11189456
M. Wt: 340.26 g/mol
InChI Key: CDPYYLHWGBQZMH-UHFFFAOYSA-N
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Description

2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrido, triazolo, and pyrimidine rings, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, amides, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide apart is its unique combination of pyrido, triazolo, and pyrimidine rings, along with the trifluoromethyl group.

Properties

Molecular Formula

C13H11F3N6O2

Molecular Weight

340.26 g/mol

IUPAC Name

2-methyl-N-[10-oxo-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanamide

InChI

InChI=1S/C13H11F3N6O2/c1-6(2)9(23)19-21-4-3-8-7(10(21)24)5-17-12-18-11(13(14,15)16)20-22(8)12/h3-6H,1-2H3,(H,19,23)

InChI Key

CDPYYLHWGBQZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C(F)(F)F

Origin of Product

United States

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